7-Methoxybenzo[e][1,2,4]triazin-3-amine
Overview
Description
“7-Methoxybenzo[e][1,2,4]triazin-3-amine” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It is a derivative of the 1,2,4-triazine class of compounds .
Molecular Structure Analysis
The molecular structure of “7-Methoxybenzo[e][1,2,4]triazin-3-amine” consists of a 1,2,4-triazine ring with a methoxy group at the 7-position and an amine group at the 3-position .
Scientific Research Applications
Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
In another study, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives was synthesized . The antibacterial and antitubercular activities of the target compounds were evaluated . The most potent compound displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis .
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Heterogeneous Catalysis and Photocatalysis : Triazines and tetrazines have been used in heterogeneous catalysis and photocatalysis . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .
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Antimicrobial Agents : Triazine-derived bis imidazolium quaternary ammonium salts (TQAS) have been synthesized and tested as antimicrobial agents . They have shown high efficiency, with minimum inhibitory concentration (MIC) values below 10 mg/L .
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Biologically Active Small Molecules : Derivatives of 1,3,5-triazine have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
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Energy-Related Functions : Triazines and tetrazines have been used in energy-related functions . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .
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Separation and Storage : Triazines and tetrazines have been used in separation and storage . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .
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Synthesis of Fused Triazines : The synthesis of fused triazines has been demonstrated through a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
properties
IUPAC Name |
7-methoxy-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVLBOGYKAJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511085 | |
Record name | 7-Methoxy-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[e][1,2,4]triazin-3-amine | |
CAS RN |
27238-40-0 | |
Record name | 7-Methoxy-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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